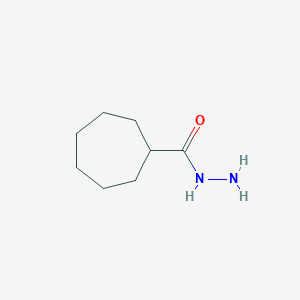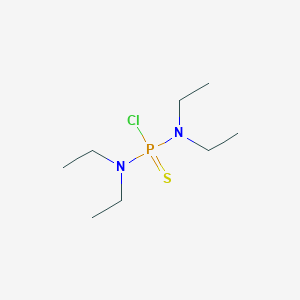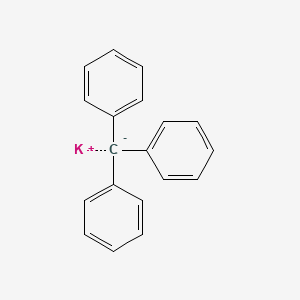
Potassium, (triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium, (triphenylmethyl)-, also known as triphenylmethyl potassium, is an organopotassium compound. It is a derivative of triphenylmethane where the hydrogen atom of the central carbon is replaced by a potassium atom. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium, (triphenylmethyl)-, can be synthesized through the reaction of triphenylmethane with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Ph3CH+K→Ph3CK+21H2
where Ph represents a phenyl group.
Industrial Production Methods
Industrial production of potassium, (triphenylmethyl)-, involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium, (triphenylmethyl)-, undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form triphenylmethyl peroxide.
Reduction: Can be reduced to triphenylmethane.
Substitution: Participates in nucleophilic substitution reactions where the potassium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: Triphenylmethyl peroxide.
Reduction: Triphenylmethane.
Substitution: Various substituted triphenylmethane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium, (triphenylmethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis. It is also employed in the preparation of other organometallic compounds.
Biology: Acts as a reagent in the synthesis of biologically active molecules.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of potassium, (triphenylmethyl)-, involves the transfer of the triphenylmethyl anion to various substrates. This anion is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and substrate involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethyl sodium: Similar in structure but uses sodium instead of potassium.
Triphenylmethyl lithium: Another similar compound with lithium as the metal.
Triphenylmethyl magnesium bromide: A Grignard reagent with magnesium and bromine.
Uniqueness
Potassium, (triphenylmethyl)-, is unique due to its specific reactivity and stability compared to its sodium and lithium counterparts. It offers distinct advantages in certain synthetic applications, particularly where the reactivity of potassium is preferred.
Propriétés
Numéro CAS |
1528-27-4 |
|---|---|
Formule moléculaire |
C19H15K |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
potassium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Clé InChI |
FZWIBIHTJMCHGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


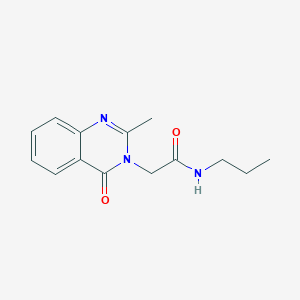
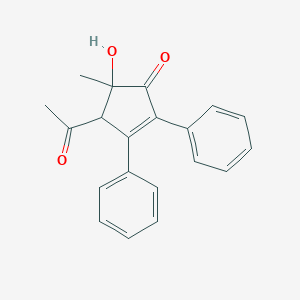

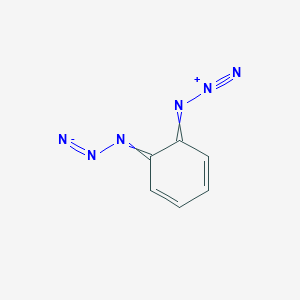
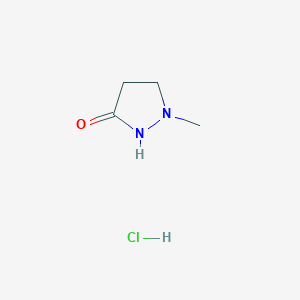
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
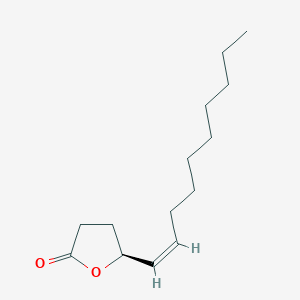
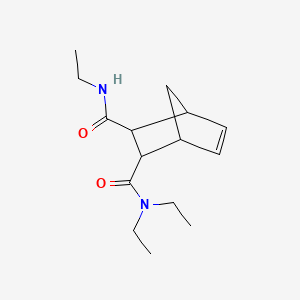
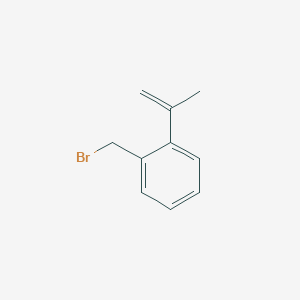
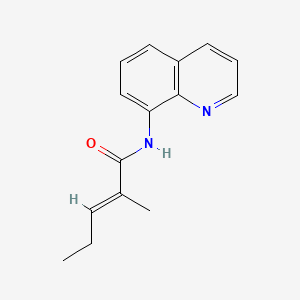
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)

